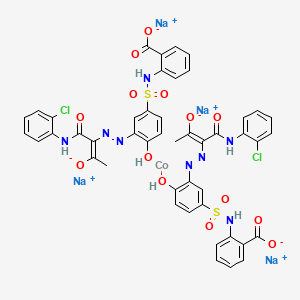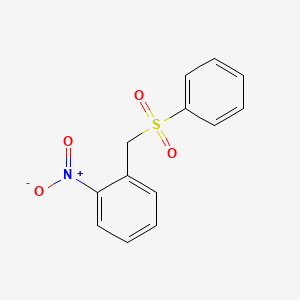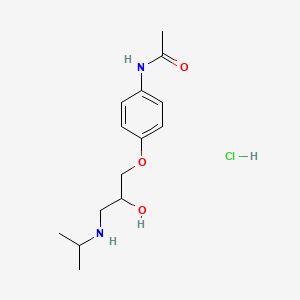
Amarillo Ácido 220
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Yellow 220, also known as Acid Yellow R, is an organic compound primarily used as a dye. It is a yellow powder with high solubility in water and low solubility in organic solvents. This compound is known for its stability, strong light, and thermal stability. Acid Yellow 220 is widely used in the food and beverage industry, cosmetics, pharmaceuticals, and textile dyeing .
Aplicaciones Científicas De Investigación
Acid Yellow 220 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The compound is used in staining procedures to visualize biological specimens.
Medicine: Acid Yellow 220 is used in diagnostic assays and as a marker in various medical tests.
Industry: It is employed in the textile industry for dyeing wool, silk, and polyamide fibers.
Mecanismo De Acción
Target of Action
It is widely used as a dye, suggesting that its targets could be various types of fibers such as wool, silk, and nylon .
Result of Action
The primary result of Acid Yellow 220’s action is the imparting of color to various types of fibers. It is known for its excellent leveling and stripping properties, making it widely used for dyeing and printing wool, silk, and nylon .
Action Environment
The action, efficacy, and stability of Acid Yellow 220 can be influenced by various environmental factors. For instance, it has good solubility in water but lower solubility in organic solvents . It also has good stability with respect to light and heat .
Análisis Bioquímico
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of the compound can vary with different dosages, including potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes or cofactors, and can potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, and can potentially affect its localization or accumulation .
Subcellular Localization
It is known that the compound can potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Acid Yellow 220 is typically synthesized through a reaction involving sulfanilic acid and formaldehyde. The specific synthetic routes and reaction conditions are often proprietary and not publicly disclosed. the general process involves the formation of a diazonium salt from sulfanilic acid, which then reacts with formaldehyde to produce the dye . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Análisis De Reacciones Químicas
Acid Yellow 220 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Acid Yellow 220 can be reduced to its corresponding amines under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions.
Comparación Con Compuestos Similares
Acid Yellow 220 can be compared with other similar compounds such as:
Acid Yellow 23:
Acid Yellow 38: This compound is used in textile dyeing and has similar properties to Acid Yellow 220.
Propiedades
Número CAS |
70851-34-2 |
|---|---|
Fórmula molecular |
C46H32Cl2CoN8O14S2.4Na C46H32Cl2CoN8Na4O14S2 |
Peso molecular |
1206.7 g/mol |
Nombre IUPAC |
tetrasodium;2-[[3-[[(Z)-1-(2-chloroanilino)-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-oxidophenyl]sulfonylamino]benzoate;cobalt(2+) |
InChI |
InChI=1S/2C23H19ClN4O7S.Co.4Na/c2*1-13(29)21(22(31)25-18-9-5-3-7-16(18)24)27-26-19-12-14(10-11-20(19)30)36(34,35)28-17-8-4-2-6-15(17)23(32)33;;;;;/h2*2-12,28-30H,1H3,(H,25,31)(H,32,33);;;;;/q;;+2;4*+1/p-6/b2*21-13-,27-26?;;;;; |
Clave InChI |
LVSJPUNUJNHSOQ-YDEBHIOOSA-H |
SMILES |
CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])O)[O-].CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+].[Co] |
SMILES isomérico |
C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)[O-])[O-])\C(=O)NC3=CC=CC=C3Cl)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)[O-])[O-])\C(=O)NC3=CC=CC=C3Cl)/[O-].[Na+].[Na+].[Na+].[Na+].[Co+2] |
SMILES canónico |
CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Co+2] |
| 70851-34-2 | |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-1,3-diazinane](/img/structure/B1659959.png)


![[2-Methyl-5-(4-nitrophenyl)-1,3-oxazol-4-yl]methanol](/img/structure/B1659963.png)

![4-[3-(Acetyloxy)butyl]phenyl acetate](/img/structure/B1659966.png)
![tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate](/img/structure/B1659967.png)


![Ethyl 4-[2-(2-bromo-4-chlorophenoxy)acetamido]benzoate](/img/structure/B1659974.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B1659976.png)


